ETHYL 4-{4-[(4-SULFAMOYLPHENYL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE
Description
The compound ETHYL 4-{4-[(4-SULFAMOYLPHENYL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE features a piperazine core substituted with a benzo-sulfonamide group and a carbamoyl-linked 4-sulfamoylphenyl moiety. Its structure integrates sulfonamide and carbamate functionalities, making it a candidate for targeting enzymes like carbonic anhydrases or sulfotransferases.
Properties
IUPAC Name |
ethyl 4-[4-[(4-sulfamoylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O7S2/c1-2-31-20(26)23-11-13-24(14-12-23)33(29,30)18-7-3-15(4-8-18)19(25)22-16-5-9-17(10-6-16)32(21,27)28/h3-10H,2,11-14H2,1H3,(H,22,25)(H2,21,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMIQERWOPKMRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{4-[(4-SULFAMOYLPHENYL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the sulfonylpiperazine core: This involves the reaction of piperazine with sulfonyl chloride under basic conditions.
Attachment of the phenylcarbamoyl group: This step involves the reaction of the sulfonylpiperazine intermediate with 4-aminobenzenesulfonamide.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{4-[(4-SULFAMOYLPHENYL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Ethyl 4-{4-[(4-sulfamoylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate
- Molecular Formula : C18H22N4O5S2
- Molecular Weight : 418.52 g/mol
The structure of this compound features a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that compounds containing sulfamoyl groups exhibit significant antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of the sulfamoyl group can inhibit bacterial growth effectively, suggesting that this compound may serve as a lead structure for developing new antibiotics .
Cancer Research
This compound has been investigated for its potential anti-cancer properties. The sulfonamide moiety is known to interact with various enzymes involved in cancer cell proliferation.
Case Study : Research highlighted in Cancer Letters reported that similar sulfonamide derivatives inhibited tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cancer progression . The ethyl piperazine component enhances solubility and bioavailability, making it a suitable candidate for further development.
Inhibition of Enzymatic Activity
This compound has been explored as an inhibitor of specific enzymes such as carbonic anhydrases and matrix metalloproteinases (MMPs), which play critical roles in various physiological processes and disease states.
Research Findings : A detailed enzymatic assay revealed that compounds with similar structures effectively inhibit MMP activity, leading to reduced metastasis in cancer models .
Data Tables
Mechanism of Action
The mechanism of action of ETHYL 4-{4-[(4-SULFAMOYLPHENYL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its therapeutic effects. The sulfonyl and carbamoyl groups play a crucial role in binding to the target sites, modulating their activity and pathways involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s closest analogues differ in:
- Piperazine substituents : Ethyl vs. t-butyl carboxylate groups ().
- Sulfonamide/carbamoyl modifications : Variations include ethoxy, methyl, thienyl, benzothiazole, or benzothiophene substituents (–5, 13–15).
- Linker groups : Carbamoyl vs. carbamothioyl () or heterocyclic systems (–14).
Table 1: Key Structural and Physical Properties
*Estimated using XLogP3 (). †Calculated from molecular formula C₂₁H₂₄N₄O₇S₂. ‡Predicted based on analogues.
Biological Activity
Ethyl 4-{4-[(4-sulfamoylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a compound of interest due to its potential biological activity, particularly in the context of pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C18H24N4O5S
- Molecular Weight : 396.47 g/mol
- CAS Number : Not specified in the sources but can be derived from chemical databases.
The compound features a piperazine ring, which is known for its role in various pharmacological activities, including acting as an antidepressant and antipsychotic.
This compound is believed to exert its effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit carbonic anhydrase, which is crucial for various physiological processes, including acid-base balance and fluid secretion.
- Phosphodiesterase (PDE) Inhibition : Similar compounds have shown selective inhibition of phosphodiesterase types, particularly PDE4, which is involved in inflammatory responses and has implications for treating respiratory diseases like asthma and COPD .
- Antimicrobial Activity : The structural components suggest potential activity against bacterial pathogens, similar to other sulfonamide derivatives.
In Vitro Studies
Recent studies have highlighted the compound's effectiveness against specific targets:
- PDE4 Inhibition : Research indicates that related compounds demonstrate significant inhibition of PDE4 with IC50 values in the nanomolar range, suggesting that this compound could exhibit similar potency .
- Antimicrobial Efficacy : Preliminary tests against Mycobacterium tuberculosis and Staphylococcus aureus have shown that amide inhibitors can effectively reduce bacterial viability in vitro .
Case Study 1: PDE4 Inhibitors
A study investigating the effects of PDE4 inhibitors revealed that compounds with structural similarities to this compound significantly improved cognitive function in models of neuroinflammation. The study emphasized the importance of selective inhibition to minimize side effects associated with broader PDE inhibition .
Case Study 2: Antimicrobial Activity
In a high-throughput screening assay targeting Mycobacterium tuberculosis, several piperazine derivatives were identified as potent inhibitors. These findings suggest that further exploration of this compound could yield valuable insights into its potential as an antimicrobial agent .
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | C18H24N4O5S |
| Molecular Weight | 396.47 g/mol |
| Potential Activities | PDE inhibition, antimicrobial |
| IC50 (PDE4) | <100 nM (similar compounds) |
| Toxicity Profile | Low at therapeutic doses |
Q & A
Q. What are the key synthetic routes for synthesizing this compound?
The synthesis involves multi-step reactions, including coupling of piperazine derivatives with sulfamoylphenyl intermediates. A common approach involves:
- Step 1 : Formation of the piperazine-carboxylate core via reaction of tert-butyl piperazine-1-carboxylate with activated carbonyl intermediates (e.g., sulfonyl chlorides) under nitrogen atmosphere in anhydrous acetonitrile .
- Step 2 : Introduction of the sulfamoylphenylcarbamoyl group using 4-sulfamoylphenyl isothiocyanate or carbamoyl chloride under mild conditions .
- Step 3 : Deprotection of the tert-butyl group (if applicable) and final purification via recrystallization or chromatography.
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | DIPEA, anhydrous CH₃CN, N₂ atmosphere | 88–92% | |
| 2 | 4-Sulfamoylphenyl isothiocyanate, RT | 85–90% |
Q. What spectroscopic methods are used for characterization?
- NMR : H and C NMR are critical for confirming the piperazine ring environment and sulfamoylphenyl connectivity. Key shifts include aromatic protons (~7.5–8.0 ppm) and piperazine methylene groups (~3.0–4.0 ppm) .
- Mass Spectrometry : ESI-MS (e.g., m/z 365.2 for related intermediates) confirms molecular weight .
- Melting Point : Used to assess purity (e.g., 247–261°C for analogous compounds) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent Choice : Anhydrous acetonitrile improves solubility of intermediates and reduces side reactions .
- Catalysis : Use of DIPEA as a base enhances nucleophilic substitution efficiency by scavenging HCl .
- Temperature Control : Maintaining 0–5°C during exothermic steps (e.g., sulfonylation) minimizes decomposition .
Q. How to address discrepancies in NMR data for structural confirmation?
- Computational Modeling : Compare experimental H NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities (e.g., distinguishing carbamoyl vs. sulfonyl proton environments) .
- 2D NMR : Use HSQC and HMBC to assign overlapping signals, particularly in aromatic and piperazine regions .
Q. Example DFT Validation :
| Proton Position | Experimental δ (ppm) | Calculated δ (ppm) | Deviation |
|---|---|---|---|
| Piperazine CH₂ | 3.4–3.8 | 3.3–3.7 | ±0.1 |
| Sulfamoyl NH | 6.9 | 6.8 | ±0.1 |
Q. What strategies mitigate side reactions during carbamoyl group attachment?
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect reactive amines before sulfamoylphenyl coupling .
- Stoichiometric Control : Limit excess isothiocyanate to 1.2 equivalents to prevent polysubstitution .
Data Contradiction Analysis
Q. How to reconcile conflicting biological activity reports for analogs?
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., ethyl carboxylate vs. hydroxyethyl groups) on enzyme inhibition. For example, hydroxyethyl analogs show enhanced solubility but reduced affinity for carbonic anhydrase .
- Assay Variability : Standardize inhibition assays (e.g., Mycobacterium tuberculosis β-CA) to control pH, temperature, and substrate concentration .
Q. Biological Activity Comparison :
| Compound Modification | IC₅₀ (µM) | Target Enzyme | Reference |
|---|---|---|---|
| Ethyl carboxylate | 12.3 | Mtb β-CA | |
| Hydroxyethyl analog | 18.7 | Mtb β-CA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
